(R)-2-ethylpiperazine dihydrochloride

Descripción

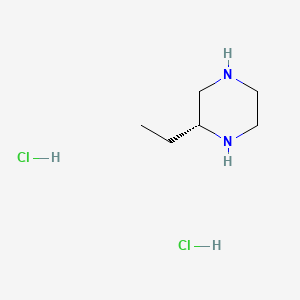

Structure

2D Structure

Propiedades

Número CAS |

438050-07-8 |

|---|---|

Fórmula molecular |

C6H15ClN2 |

Peso molecular |

150.65 g/mol |

Nombre IUPAC |

(2R)-2-ethylpiperazine;hydrochloride |

InChI |

InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1 |

Clave InChI |

MZIHMYOOFAOMJA-FYZOBXCZSA-N |

SMILES |

CCC1CNCCN1.Cl.Cl |

SMILES isomérico |

CC[C@@H]1CNCCN1.Cl |

SMILES canónico |

CCC1CNCCN1.Cl |

Sinónimos |

(2R)-2-Ethylpiperazine dihydrochloride; |

Origen del producto |

United States |

Foundational & Exploratory

(R)-2-ethylpiperazine dihydrochloride chemical properties

An In-depth Technical Guide to (R)-2-ethylpiperazine dihydrochloride

This technical guide provides a comprehensive overview of the chemical properties, safety information, and available data for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a chiral organic compound. It is the dihydrochloride salt form of (R)-2-ethylpiperazine, meaning two molecules of hydrogen chloride have been reacted with the basic nitrogen centers of the piperazine ring. This salt form often enhances stability and solubility in aqueous solutions compared to the free base.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Citation |

| IUPAC Name | (2R)-2-ethylpiperazine dihydrochloride | [1] |

| CAS Number | 438050-07-8 | [1][2] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [2] |

| InChI Key | VCKAKBROIJTVJI-QYCVXMPOSA-N | [1] |

| Canonical SMILES | CC[C@H]1CNCCN1.Cl.Cl | [3] |

| Synonyms | (2R)-2-Ethylpiperazine Dihydrochloride | [2] |

Physicochemical Properties

The quantitative physical and chemical properties are crucial for experimental design and application.

| Property | Value | Citation |

| Molecular Weight | 187.11 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% (may vary by supplier) | [1] |

| Storage Temperature | Room Temperature or 2-8°C Refrigerator | [1][2] |

| Shipping Conditions | Ambient | [2] |

Safety and Handling

This compound is classified as a hazardous substance. Adherence to safety protocols is essential when handling this chemical.

GHS Hazard Information

The compound is associated with the following hazard statements according to the Globally Harmonized System (GHS).[1][4]

| Code | Hazard Statement |

| H302 | Harmful if swallowed.[1][4] |

| H315 | Causes skin irritation.[1][4] |

| H319 | Causes serious eye irritation.[1][4] |

| H335 | May cause respiratory irritation.[1][4] |

GHS Precautionary Statements

Recommended precautionary measures for handling this compound include the following.[1][4]

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |

Personal protective equipment (PPE), including lab coats, gloves, and safety goggles, should be worn at all times.[5][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6][7]

Experimental Protocols & Data

General Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control (QC) analysis of a chemical standard like this compound. This process ensures the identity, purity, and integrity of the compound before its use in research or development.

Caption: General workflow for chemical quality control.

Spectroscopic Analysis

Some suppliers indicate the availability of spectroscopic data such as FTIR, ¹H NMR, and ¹³C NMR for this compound.[2] While the raw data and acquisition parameters are not provided, these techniques are fundamental for structural elucidation and confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would be used to confirm the presence of the ethyl group and the piperazine ring protons, and their respective chemical environments.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would identify the number of unique carbon atoms in the molecule, corresponding to the ethyl group and the piperazine ring.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Would show characteristic absorption bands for N-H bonds (in the salt form), C-H bonds, and C-N bonds.

Chemical Relationships

The relationship between the (R)-2-ethylpiperazine free base and its hydrochloride salts is a fundamental acid-base equilibrium. The nitrogen atoms on the piperazine ring are basic and can be protonated by acids like hydrochloric acid (HCl).

References

(R)-2-Ethylpiperazine Dihydrochloride: A Comprehensive Technical Guide

CAS Number: 438050-07-8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-2-ethylpiperazine dihydrochloride, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a putative experimental protocol for its synthesis based on established methodologies for chiral 2-substituted piperazines, and explores potential biological activities and mechanisms of action informed by the broader class of piperazine derivatives.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below, providing a clear reference for its physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 187.11 g/mol | [1] |

| IUPAC Name | (2R)-2-ethylpiperazine dihydrochloride | |

| InChI Key | VCKAKBROIJTVJI-QYCVXMPOSA-N | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature; 2-8°C recommended for long-term storage | [1] |

Safety Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

(Data sourced from publicly available safety data sheets)

Experimental Protocols

Proposed Synthesis of (R)-2-Ethylpiperazine from (R)-2-Aminobutanoic Acid

This proposed synthesis involves a multi-step process starting from the commercially available chiral amino acid, (R)-2-aminobutanoic acid. The key steps include the formation of a protected diamine intermediate, followed by cyclization to form the piperazine ring, and subsequent deprotection.

Step 1: Synthesis of a Protected (R)-1,2-Diaminobutane Intermediate

-

N-protection of (R)-2-aminobutanoic acid: The starting amino acid is first protected with a suitable protecting group, for example, a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting (R)-2-aminobutanoic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium hydroxide in a solvent mixture such as dioxane and water.

-

Amide Coupling: The N-Boc protected amino acid is then coupled with a suitable amine, for instance, benzylamine, using a standard peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent such as dichloromethane (DCM).

-

Reduction of the Amide: The resulting amide is reduced to the corresponding diamine using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF). This step yields the N-Boc, N'-benzyl protected (R)-1,2-diaminobutane.

Step 2: Cyclization to form the Piperazine Ring

-

Reaction with a Two-Carbon Electrophile: The protected diamine is reacted with a reagent that can introduce a two-carbon unit to facilitate cyclization. A common method involves an aza-Michael addition with an in-situ generated vinyl sulfonium salt derived from a precursor like 2-bromoethyl-diphenylsulfonium triflate.[2] This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.

-

Intramolecular Cyclization: The intermediate from the previous step undergoes intramolecular cyclization to form the protected (R)-2-ethylpiperazine ring.

Step 3: Deprotection

-

Removal of Protecting Groups: The Boc and benzyl protecting groups are removed. The Boc group can be cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM. The benzyl group is commonly removed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Formation of the Dihydrochloride Salt: The resulting (R)-2-ethylpiperazine free base is then treated with hydrochloric acid (e.g., as a solution in ethanol or ether) to precipitate the dihydrochloride salt, which can be purified by recrystallization.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the piperazine scaffold is a well-established pharmacophore present in a wide array of biologically active molecules.[4] Based on the activities of structurally related compounds, we can hypothesize potential areas for investigation.

Central Nervous System (CNS) Activity:

Many piperazine derivatives exhibit activity at various CNS receptors, including serotonin (5-HT), dopamine (D), and adrenergic receptors.[5] The presence of the chiral ethyl group at the 2-position could confer selectivity for specific receptor subtypes. For instance, some 2-substituted piperazines have been investigated for their potential as antipsychotic, antidepressant, or anxiolytic agents.

Anticancer Activity:

The piperazine ring is a key structural component in several approved anticancer drugs, such as imatinib.[6] Derivatives of piperazine have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of pro- and anti-apoptotic proteins like Bak and Bcl-2.[6]

Antimicrobial and Anthelmintic Activity:

Piperazine itself is a known anthelmintic agent that acts by paralyzing parasites.[7] Furthermore, various substituted piperazine derivatives have demonstrated antibacterial and antifungal properties.[8]

Hypothesized Signaling Pathway Involvement:

Given the prevalence of piperazine derivatives as CNS agents, a plausible hypothesis is that this compound may interact with G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors. Interaction with these receptors could modulate downstream signaling cascades involving adenylyl cyclase and cyclic AMP (cAMP) or phospholipase C and the inositol phosphate pathway.

Caption: Hypothesized GPCR signaling pathway for (R)-2-ethylpiperazine.

Conclusion

This compound is a chiral building block with significant potential for the development of novel therapeutics. While specific biological data for this compound is limited, its structural relationship to a wide range of pharmacologically active molecules suggests that it warrants further investigation. The proposed synthetic protocol provides a framework for its preparation, and the hypothesized biological activities and signaling pathways offer starting points for future research in areas such as neuroscience and oncology. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this and related chiral piperazine derivatives.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

A Technical Guide to (R)-2-Ethylpiperazine Dihydrochloride

Abstract: This document provides a comprehensive technical overview of (R)-2-ethylpiperazine dihydrochloride, a chiral piperazine derivative. Piperazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's chemical properties, structure, and relevant experimental contexts. While specific experimental data for this compound is limited in publicly accessible literature, this paper presents generalized, representative protocols for its synthesis and characterization, alongside a discussion of its potential applications in scaffold-based drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound, typically supplied as a salt to improve stability and handling. Its core structure consists of a piperazine ring substituted with an ethyl group at the C-2 position, with the stereochemistry fixed in the (R) configuration. The dihydrochloride form indicates that both nitrogen atoms of the piperazine ring are protonated.

| Identifier | Value | Reference |

| IUPAC Name | (2R)-2-ethylpiperazine dihydrochloride | |

| CAS Number | 438050-07-8 | [1] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [2] |

| Molecular Weight | 187.11 g/mol | [3] |

| InChI Key | VCKAKBROIJTVJI-QYCVXMPOSA-N | |

| Canonical SMILES | CCC1CNCCN1.Cl.Cl | [3] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% | |

| Storage Temperature | Room Temperature |

Molecular Structure

The structure of (R)-2-ethylpiperazine features a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. The ethyl substituent at the second position introduces a chiral center, which is specified as (R) in this compound. As a dihydrochloride salt, each nitrogen atom is bonded to a hydrogen atom and associated with a chloride counter-ion, resulting in a positively charged molecule. This salt formation enhances the compound's crystallinity and solubility in aqueous media.

Experimental Protocols

While specific, peer-reviewed experimental data for this compound is not extensively documented, this section provides detailed, representative methodologies based on standard organic chemistry practices for piperazine derivatives.

Representative Synthesis Protocol

The synthesis of substituted piperazines can be achieved through various routes, often involving cyclization or modification of a pre-existing piperazine ring. A common approach is the cyclization of a substituted ethylenediamine derivative. The following is a generalized protocol.

Objective: To synthesize (R)-2-ethylpiperazine from a suitable chiral precursor, followed by salt formation.

Methodology:

-

Step 1: Precursor Preparation: A chiral amino alcohol, (R)-2-amino-1-butanol, is protected at the amino group (e.g., with a Boc group). The hydroxyl group is then converted into a good leaving group, such as a mesylate or tosylate.

-

Step 2: First N-Alkylation: The resulting intermediate is reacted with a second protected amino species, such as N-Boc-aminoethanal, under reductive amination conditions to form a linear diamine precursor.

-

Step 3: Cyclization: The protecting groups are selectively removed, and the molecule is induced to cyclize, often under basic conditions, to form the (R)-2-ethylpiperazine ring.

-

Step 4: Purification: The crude product is purified using flash column chromatography on silica gel.[4]

-

Step 5: Dihydrochloride Salt Formation: The purified (R)-2-ethylpiperazine free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A stoichiometric excess (e.g., 2.2 equivalents) of hydrochloric acid (as a solution in the same solvent or as HCl gas) is added slowly with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following are standard analytical methods that would be employed.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[4]

-

Expected ¹H NMR Signals: Distinct signals corresponding to the ethyl group (a triplet and a quartet), diastereotopic protons of the piperazine ring, and exchangeable N-H protons.

-

Expected ¹³C NMR Signals: Signals for the two carbons of the ethyl group and the four unique carbons of the piperazine ring.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is analyzed using an electrospray ionization (ESI) source.

-

The mass-to-charge ratio (m/z) is measured.

-

Expected Result: A primary ion peak corresponding to the mass of the protonated free base [C₆H₁₄N₂ + H]⁺ at m/z ≈ 115.12.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA).

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm).

-

Purpose: To determine the purity of the compound by measuring the area of the principal peak relative to any impurity peaks.

-

References

Stereochemistry of 2-Ethylpiperazine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2-ethylpiperazine dihydrochloride, a chiral molecule of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound in the public domain, this guide focuses on the fundamental principles and established methodologies for the synthesis of the racemic mixture, the resolution of its enantiomers, and their analytical characterization. Where specific data for 2-ethylpiperazine dihydrochloride is unavailable, information on closely related analogs is presented to illustrate the key concepts and expected outcomes. This document is intended to serve as a practical resource for researchers and scientists involved in the synthesis, purification, and analysis of chiral piperazine derivatives.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, exhibiting a wide range of biological activities. The introduction of a chiral center, as in the case of 2-ethylpiperazine, gives rise to enantiomers that can exhibit different pharmacological and toxicological profiles. Consequently, the ability to synthesize, separate, and characterize the individual stereoisomers of such compounds is of paramount importance in drug discovery and development. 2-Ethylpiperazine possesses a single stereocenter at the C2 position of the piperazine ring, existing as a pair of enantiomers: (S)-2-ethylpiperazine and (R)-2-ethylpiperazine. This guide will delve into the critical aspects of the stereochemistry of its dihydrochloride salt.

Synthesis of Racemic 2-Ethylpiperazine Dihydrochloride

General Experimental Protocol (Hypothetical):

A common strategy for the synthesis of substituted piperazines involves the reduction of pyrazine or pyrazinone intermediates. For 2-ethylpiperazine, a potential route could start from 2-ethylpyrazine, which can be synthesized through various methods.

-

Step 1: Synthesis of 2-Ethylpyrazine (Illustrative) 2-Ethylpyrazine can be prepared via the condensation of ethylenediamine with an appropriate 1,2-dicarbonyl compound.

-

Step 2: Reduction to Racemic 2-Ethylpiperazine The reduction of the pyrazine ring to a piperazine ring can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure.

Reaction: 2-Ethylpyrazine + Reducing Agent (e.g., H₂/Raney Ni or LiAlH₄) → (±)-2-Ethylpiperazine

-

Step 3: Formation of the Dihydrochloride Salt The resulting racemic 2-ethylpiperazine free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as isopropanol or ethanol. The salt typically precipitates out of the solution and can be collected by filtration.

Reaction: (±)-2-Ethylpiperazine + 2 HCl → (±)-2-Ethylpiperazine·2HCl

Logical Flow of Racemic Synthesis:

Synthesis of Racemic 2-Ethylpiperazine Dihydrochloride.

Chiral Resolution of 2-Ethylpiperazine

The separation of the racemic mixture of 2-ethylpiperazine into its individual enantiomers is a critical step for stereospecific biological evaluation. The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Diastereomeric Salt Crystallization

A widely used and effective method for the resolution of chiral amines is the use of chiral carboxylic acids, such as tartaric acid or its derivatives (e.g., dibenzoyltartaric acid), to form diastereomeric salts. These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.

-

Step 1: Formation of Diastereomeric Salts The racemic 2-ethylpiperazine free base is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). This results in the formation of a mixture of two diastereomeric salts: [(+)-2-ethylpiperazine][(+)-tartrate] and [(-)-2-ethylpiperazine][(+)-tartrate].

-

Step 2: Fractional Crystallization Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration of the solvent. The less soluble diastereomer is isolated by filtration.

-

Step 3: Liberation of the Enantiomerically Enriched Amine The isolated diastereomeric salt is then treated with a base (e.g., NaOH or NaHCO₃) to neutralize the chiral acid and liberate the enantiomerically enriched free base of 2-ethylpiperazine.

-

Step 4: Isolation of the Other Enantiomer The other enantiomer, which remains in the mother liquor from the fractional crystallization, can be recovered by evaporation of the solvent, followed by basification to liberate the free amine. This enantiomer will be enriched in the opposite configuration but may require further purification.

-

Step 5: Formation of the Dihydrochloride Salts Each of the enantiomerically enriched free bases is then treated with hydrochloric acid to form the corresponding (S)-2-ethylpiperazine dihydrochloride and (R)-2-ethylpiperazine dihydrochloride.

Logical Workflow for Chiral Resolution:

Chiral Resolution of 2-Ethylpiperazine.

Analytical Characterization

Determination of Enantiomeric Purity

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter for chiral compounds. It can be determined using several analytical techniques.

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.

Experimental Protocol (General):

-

Chiral Stationary Phase (CSP): A column with a chiral stationary phase is essential. Common CSPs for the separation of amines include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases.

-

Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. For amine compounds, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is often used. A small amount of an amine modifier (e.g., diethylamine or triethylamine) is typically added to the mobile phase to improve peak shape.

-

Detection: A UV detector is commonly used for detection if the compound has a chromophore. If not, a refractive index (RI) detector or a mass spectrometer (MS) can be employed.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Data Presentation:

| Parameter | Value |

| Column | Chiralpak AD-H (or similar polysaccharide-based column) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (if applicable) |

| Retention Time (t_R1) | Varies |

| Retention Time (t_R2) | Varies |

| Resolution (R_s) | > 1.5 (for baseline separation) |

Note: The exact conditions would need to be optimized for 2-ethylpiperazine.

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation [α] is a characteristic physical property of a pure enantiomer.

Experimental Protocol:

-

A solution of the enantiomerically pure or enriched 2-ethylpiperazine dihydrochloride of a known concentration (c, in g/100 mL) is prepared in a specified solvent (e.g., water or methanol).

-

The observed rotation (α_obs) is measured using a polarimeter at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm). The path length (l) of the polarimeter cell is also recorded (in decimeters).

-

The specific rotation is calculated using the formula: [α]_λ^T = α_obs / (c * l)

Quantitative Data:

| Enantiomer | Specific Rotation [α]_D^20 |

| (S)-2-Ethylpiperazine Dihydrochloride | Data not available |

| This compound | Data not available |

Note: The specific rotation values for the pure enantiomers of 2-ethylpiperazine dihydrochloride are not currently available in the public literature. These values would need to be determined experimentally for a sample of known high enantiomeric purity.

The enantiomeric excess of a mixture can be estimated from its observed specific rotation if the specific rotation of the pure enantiomer is known: ee (%) = ([α]_obs / [α]_max) x 100 where [α]_max is the specific rotation of the pure enantiomer.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are essential tools for confirming the chemical structure of 2-ethylpiperazine dihydrochloride. While standard NMR will not differentiate between enantiomers, it can be used to confirm the relative stereochemistry in diastereomers or to determine enantiomeric purity using chiral shift reagents or by derivatization with a chiral auxiliary.

Expected ¹H NMR Spectral Data (Hypothetical, for the free base in CDCl₃):

-

Signals corresponding to the ethyl group protons (a triplet for the -CH₃ and a quartet for the -CH₂-).

-

Complex multiplets for the piperazine ring protons.

-

A broad singlet for the N-H protons.

Expected ¹³C NMR Spectral Data (Hypothetical, for the free base in CDCl₃):

-

Signals for the two carbons of the ethyl group.

-

Signals for the four distinct carbons of the piperazine ring.

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique would provide the three-dimensional structure of the molecule, confirming the (R) or (S) configuration.

Data Presentation (Hypothetical):

| Parameter | (S)-2-Ethylpiperazine Dihydrochloride | This compound |

| Crystal System | Data not available | Data not available |

| Space Group | Data not available | Data not available |

| Unit Cell Dimensions | Data not available | Data not available |

Note: No crystallographic data for 2-ethylpiperazine dihydrochloride is currently available in the public domain.

Conclusion

This technical guide has outlined the key stereochemical aspects of 2-ethylpiperazine dihydrochloride, covering its synthesis, chiral resolution, and analytical characterization. While specific experimental protocols and quantitative data for this particular compound are scarce in the public literature, the general principles and methodologies presented here provide a solid foundation for researchers working with this and related chiral piperazine derivatives. The successful development of stereoselective syntheses and robust analytical methods for characterizing the enantiomers of 2-ethylpiperazine will be crucial for advancing its potential applications in pharmaceutical research. Further experimental work is required to determine the specific rotation of the pure enantiomers and to obtain detailed spectroscopic and crystallographic data, which will be invaluable for future research and development efforts.

Physical and chemical properties of (R)-2-ethylpiperazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-ethylpiperazine dihydrochloride is a chiral organic compound belonging to the piperazine class of heterocycles. Piperazine and its derivatives are of significant interest in the pharmaceutical industry due to their prevalence in a wide array of clinically used drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, and anticancer activities.[1][2][3] The presence of a stereocenter at the 2-position of the piperazine ring introduces chirality, which can significantly influence the pharmacological and toxicological properties of the molecule. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis and analysis.

Physical and Chemical Properties

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆Cl₂N₂ | |

| Molecular Weight | 187.11 g/mol | |

| CAS Number | 438050-07-8 | [4][5] |

| Appearance | Solid | [4] |

| Purity | ≥ 95% | [4] |

| Storage Temperature | Room Temperature | [4] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (2R)-2-ethylpiperazine dihydrochloride | [4] |

| SMILES String | CCC1NCCNC1.[H]Cl.[H]Cl | |

| InChI | 1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 | [4] |

| InChI Key | VCKAKBROIJTVJI-QYCVXMPOSA-N | [4] |

Solubility and pKa

Precise quantitative solubility data for this compound in common laboratory solvents are not extensively reported. However, as a dihydrochloride salt, it is expected to exhibit good solubility in aqueous solutions. The pKa values for 2-ethylpiperazine have not been specifically reported, but a study on related piperazine derivatives provides context for its basicity. The two nitrogen atoms in the piperazine ring confer basic properties to the molecule.

Experimental Protocols

Synthesis of Chiral 2-Substituted Piperazines

The synthesis of enantiomerically pure 2-substituted piperazines like the (R)-2-ethyl derivative can be challenging. General strategies often involve either the use of chiral starting materials or the resolution of a racemic mixture. Patents describing the synthesis of piperazine derivatives for pharmaceutical applications provide valuable insights into potential synthetic routes.

One common approach involves the cyclization of a chiral diamine precursor. For instance, a chiral amino acid can be used as a starting point to introduce the desired stereochemistry. The synthesis often involves multiple steps, including protection of the amine functionalities, cyclization to form the piperazine ring, and subsequent deprotection.

A generalized workflow for the synthesis is presented below:

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methods for Chiral Purity and Quantification

The analysis of this compound requires methods that can both quantify the compound and determine its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Chiral HPLC Method Development:

A typical approach for the chiral separation of piperazine derivatives involves the use of a chiral stationary phase (CSP). The selection of the appropriate CSP is crucial and often requires screening of different column chemistries.

A general experimental setup for chiral HPLC analysis would include:

-

Column: A chiral column (e.g., polysaccharide-based or protein-based).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection is often suitable if the molecule possesses a chromophore. If not, alternative detection methods such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be necessary.

The following diagram illustrates a typical workflow for the analytical characterization of the compound:

Caption: A typical workflow for the analytical characterization of this compound.

Biological and Pharmacological Context

Piperazine derivatives are known to interact with a variety of biological targets. Many centrally acting drugs containing the piperazine moiety exert their effects by modulating neurotransmitter systems, such as dopamine and serotonin pathways.[2] Furthermore, some piperazine-containing compounds have shown promise as anticancer agents, with proposed mechanisms including the inhibition of topoisomerase II, an enzyme critical for DNA replication.[6]

The specific biological activity and mechanism of action of (R)-2-ethylpiperazine have not been extensively characterized in publicly available literature. However, based on the broader class of 2-alkylpiperazine derivatives, it is plausible that it may exhibit activity in the central nervous system or possess other pharmacological properties. Further research is needed to elucidate its specific biological targets and potential therapeutic applications.

Safety Information

This compound is associated with several hazard statements, indicating that it should be handled with appropriate personal protective equipment in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [4][7] |

| H315 | Causes skin irritation | [4][7] |

| H319 | Causes serious eye irritation | [4][7] |

| H335 | May cause respiratory irritation | [4][7] |

Users should consult the full Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.[1][4][7][8][9][10]

Conclusion

This compound is a chiral building block with potential applications in drug discovery and development. While a complete profile of its physical and chemical properties is not yet publicly available, this guide consolidates the existing knowledge. The synthesis of this enantiomerically pure compound likely requires a stereocontrolled approach, and its analysis is best achieved through chiral HPLC. The broad pharmacological activities of the piperazine class of compounds suggest that this compound may hold interesting biological properties that warrant further investigation. As with any chemical substance, appropriate safety precautions should be taken during its handling and use.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 438050-07-8 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of (R)-2-ethylpiperazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-ethylpiperazine dihydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a qualitative solubility profile based on the known properties of related piperazine compounds. Furthermore, it details standardized experimental protocols for determining the precise solubility of an active pharmaceutical ingredient (API) such as this compound, in accordance with established methodologies.

Qualitative Solubility Profile

This compound, as a salt of an organic base, is expected to exhibit solubility characteristics typical of similar small molecule amine hydrochlorides. The presence of the dihydrochloride salt form significantly influences its solubility.

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Media | ||

| Water | Highly Soluble[1][2][3][4][5] | As a dihydrochloride salt, the molecule is ionic and readily solvated by polar water molecules. Piperazine and its salts are generally known to be freely soluble in water.[1][2][3][4][5] |

| Polar Protic Solvents | ||

| Methanol, Ethanol | Soluble[1][5] | These solvents can participate in hydrogen bonding and have a high dielectric constant, which facilitates the dissolution of ionic compounds. Piperazine dihydrochloride is known to be soluble in these solvents to varying extents.[1] |

| Polar Aprotic Solvents | ||

| Acetonitrile, DMSO, DMF | Sparingly Soluble to Insoluble | While polar, these solvents are less effective at solvating the chloride ions compared to protic solvents. |

| Non-polar Solvents | ||

| Diethyl ether, Hexane | Insoluble[3] | The high polarity of the dihydrochloride salt is incompatible with the low polarity of these solvents. Piperazine itself is insoluble in diethyl ether.[3] |

The solubility of this compound is also expected to be influenced by:

-

Temperature : The solubility of many salts in water, including piperazine dihydrochloride, generally increases with a rise in temperature.[1][2]

-

pH : The pH of the solution can affect the ionization state of the piperazine nitrogens, which in turn can influence solubility.[1]

Experimental Protocol for Solubility Determination

A standardized and globally harmonized protocol for determining the equilibrium solubility of an API is crucial for applications such as the Biopharmaceutics Classification System (BCS).[6][7] The following outlines a detailed methodology based on the "shake-flask" method, which is widely recommended.[7]

2.1. Objective

To determine the equilibrium solubility of this compound in various aqueous media at a controlled temperature.

2.2. Materials and Equipment

-

This compound (of known purity)

-

Calibrated pH meter

-

Analytical balance

-

Mechanical shaker or agitator (e.g., orbital shaker)

-

Constant temperature bath or incubator (e.g., set to 37 ± 1 °C for biopharmaceutical relevance)[8]

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Buffer solutions (pH 1.2 to 6.8 for BCS classification)[7]

-

Volumetric flasks and pipettes

-

Syringe filters (of a material that does not bind the analyte)

2.3. Experimental Procedure

The workflow for determining equilibrium solubility is depicted in the diagram below.

Step-by-Step Protocol:

-

Preparation of Media : Prepare aqueous buffer solutions covering the desired pH range. For BCS classification, this is typically pH 1.2, 4.5, and 6.8.[7]

-

Addition of Solute : Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The excess solid is necessary to ensure that the solution reaches saturation.

-

Equilibration : Seal the vials and place them in a mechanical shaker set to a constant temperature (e.g., 37 °C).[8] Agitate the samples for a predetermined time to reach equilibrium. The time required for equilibration should be determined in a preliminary experiment by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration plateaus.[7]

-

Phase Separation : Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a suitable syringe filter.

-

Quantification : Accurately dilute the clear supernatant and analyze the concentration of the dissolved API using a validated analytical method.

-

Data Reporting : The solubility should be reported in mg/mL or mol/L. A minimum of three replicate determinations at each pH condition is recommended.[8]

Table 2: Key Parameters for Solubility Determination Protocol

| Parameter | Recommendation | Rationale |

| Method | Shake-flask equilibrium solubility | Recommended by regulatory bodies like the WHO.[7] |

| Temperature | 37 ± 1 °C | To simulate human physiological conditions.[8] |

| pH Range | 1.2 - 6.8 | Relevant for oral drug absorption as per BCS guidelines.[7] |

| Agitation | Mechanical (e.g., orbital shaker) | Ensures thorough mixing and facilitates reaching equilibrium.[7] |

| Equilibration Time | To be determined experimentally | Ensures that the measured concentration represents the true equilibrium solubility.[7] |

| Analytical Method | Validated, stability-indicating | Ensures accurate and precise quantification of the API. |

| Replicates | Minimum of three | To ensure the reliability and statistical validity of the results.[8] |

Logical Relationship in Solubility Assessment

The determination of a drug's solubility class is a critical step in drug development, influencing formulation strategies. The Biopharmaceutics Classification System (BCS) provides a framework for this.

This diagram illustrates the decision-making process for classifying a drug as having high or low solubility according to the BCS.[7] An API is considered highly soluble if its highest single therapeutic dose can be dissolved in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[7][8]

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Piperazine [medbox.iiab.me]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. amphray.com [amphray.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Core Differences Between (R)- and (S)-2-Ethylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key differences between the enantiomers of 2-ethylpiperazine dihydrochloride, (R)-2-ethylpiperazine dihydrochloride and (S)-2-ethylpiperazine dihydrochloride. While direct comparative studies on these specific enantiomers are limited in publicly available literature, this document extrapolates from established principles of stereoisomerism and data on analogous chiral piperazine derivatives to present a detailed overview of their anticipated differing properties. This guide covers physicochemical characteristics, synthesis and chiral separation, spectroscopic analysis, and potential pharmacological implications, serving as a valuable resource for researchers in drug discovery and development.

Introduction to Chiral Piperazine Derivatives

The piperazine motif is a prevalent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The introduction of a chiral center, as in the case of 2-ethylpiperazine, leads to the existence of enantiomers, which can exhibit significant differences in their pharmacological and toxicological profiles.[2] Understanding these differences is crucial for the development of safe and effective chiral drugs. This guide focuses on the (R) and (S) enantiomers of 2-ethylpiperazine dihydrochloride, compounds of interest for their potential applications in the synthesis of novel therapeutic agents.

Physicochemical Properties

Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light differs, a property known as optical activity. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) to an equal and opposite degree.

Table 1: Predicted Physicochemical Properties of (R)- and (S)-2-Ethylpiperazine Dihydrochloride

| Property | This compound | (S)-2-Ethylpiperazine Dihydrochloride | Racemic (±)-2-Ethylpiperazine Dihydrochloride |

| IUPAC Name | (2R)-2-ethylpiperazine dihydrochloride | (2S)-2-ethylpiperazine dihydrochloride | 2-ethylpiperazine dihydrochloride |

| CAS Number | 438050-07-8[1] | 128427-05-4 | 259808-09-8[3] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | C₆H₁₆Cl₂N₂ | C₆H₁₆Cl₂N₂ |

| Molecular Weight | 187.11 g/mol | 187.11 g/mol | 187.11 g/mol |

| Appearance | White to off-white solid (Predicted) | White to off-white solid (Predicted) | Solid |

| Melting Point | Identical to (S)-enantiomer (Predicted) | Identical to (R)-enantiomer (Predicted) | May differ from pure enantiomers |

| Solubility | Soluble in water (Predicted) | Soluble in water (Predicted) | Soluble in water (Predicted) |

| Optical Rotation | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer | 0° (inactive) |

Synthesis and Chiral Separation

The synthesis of enantiomerically pure 2-substituted piperazines is a key challenge in medicinal chemistry. Several strategies can be employed, including asymmetric synthesis from chiral precursors or the resolution of a racemic mixture.

General Synthetic Approach

A common strategy for the synthesis of chiral 2-substituted piperazines involves the use of enantiomerically pure starting materials, such as α-amino acids.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes a general method for the separation of a racemic mixture of 2-ethylpiperazine through the formation of diastereomeric salts with a chiral resolving agent.

-

Dissolution: Dissolve the racemic 2-ethylpiperazine free base in a suitable solvent (e.g., ethanol, methanol).

-

Addition of Resolving Agent: Add a solution of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid) in the same solvent to the racemic mixture.

-

Diastereomeric Salt Precipitation: One diastereomeric salt, being less soluble, will preferentially crystallize out of the solution upon cooling or solvent evaporation.

-

Isolation: Isolate the precipitated diastereomeric salt by filtration.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free base of the desired enantiomer.

-

Extraction: Extract the enantiomerically enriched free base with an organic solvent.

-

Conversion to Dihydrochloride Salt: Bubble HCl gas through a solution of the free base in a suitable solvent (e.g., isopropanol) to precipitate the dihydrochloride salt.

-

Purification: Recrystallize the dihydrochloride salt to obtain the enantiomerically pure product.

-

Repeat for the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving separation.

Spectroscopic Analysis

While enantiomers have identical spectra in achiral media, their spectroscopic properties can differ in the presence of a chiral environment or through the use of chiral derivatizing agents.

Table 2: Predicted Spectroscopic Data for (R)- and (S)-2-Ethylpiperazine Dihydrochloride

| Technique | Predicted Observations |

| ¹H and ¹³C NMR | In a standard achiral solvent (e.g., D₂O, DMSO-d₆), the spectra of the (R) and (S) enantiomers will be identical. The use of a chiral solvating agent or chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their differentiation. |

| Mass Spectrometry | The mass spectra of the (R) and (S) enantiomers will be identical under standard ionization techniques (e.g., ESI, CI) as mass spectrometry is not inherently a chiral technique. |

| Circular Dichroism (CD) | CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, will show mirror-image spectra for the (R) and (S) enantiomers. |

Pharmacological and Biological Differences

The three-dimensional structure of a molecule is critical for its interaction with biological targets such as receptors and enzymes, which are themselves chiral. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological activities.

Potential Mechanisms of Action

Piperazine derivatives are known to interact with various receptors in the central nervous system, particularly nicotinic acetylcholine receptors (nAChRs).[4] Studies on related chiral 2-substituted piperazines have shown that the stereochemistry at the C2 position can significantly influence the selectivity and activity at different nAChR subtypes.[4] It is therefore plausible that (R)- and (S)-2-ethylpiperazine dihydrochloride will exhibit different affinities and efficacies at these and other receptors.

One enantiomer may act as a potent agonist, while the other could be a weak agonist, an antagonist, or inactive. These differences can translate into distinct therapeutic effects and side-effect profiles.

Conclusion

While direct comparative data on (R)- and (S)-2-ethylpiperazine dihydrochloride remains scarce, this technical guide provides a foundational understanding of their expected differences based on the principles of stereochemistry and findings from related chiral piperazine compounds. The synthesis of enantiomerically pure forms and the detailed characterization of their individual pharmacological profiles are essential next steps to unlock their full potential in the development of novel therapeutics. This guide serves as a critical starting point for researchers embarking on studies involving these chiral building blocks.

References

- 1. Piperazine [webbook.nist.gov]

- 2. Inside the isomers: the tale of chiral switches - Australian Prescriber [australianprescriber.tg.org.au]

- 3. 2-Ethyl piperazine hydrochloride | C6H15ClN2 | CID 22710786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Piperazine Derivatives: A Technical Guide for Drug Discovery and Development

Introduction

Chiral piperazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The piperazine scaffold, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a common feature in a multitude of clinically used drugs. The introduction of chirality to this scaffold vastly expands the accessible chemical space and allows for stereospecific interactions with biological targets, leading to improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, biological activities, and key signaling pathways associated with chiral piperazine derivatives, intended for researchers, scientists, and professionals in the field of drug development.

The versatility of the piperazine ring, with its two modifiable nitrogen atoms, allows for the creation of diverse libraries of compounds with a wide range of pharmacological activities.[1] These derivatives have shown promise as anticancer agents, neurotransmitter receptor modulators, and enzyme inhibitors.[2][3] The stereochemistry of these molecules is often crucial for their biological function, with different enantiomers exhibiting distinct pharmacological profiles.

Asymmetric Synthesis of Chiral Piperazine Derivatives

The stereoselective synthesis of chiral piperazine derivatives is a key challenge and a focus of intensive research. Several powerful synthetic strategies have been developed to access these valuable compounds with high enantiomeric purity.

Asymmetric Synthesis from α-Amino Acids

A practical and scalable approach to enantiomerically pure 2-substituted piperazines begins with readily available α-amino acids. This method allows for the synthesis of orthogonally protected piperazines in a few steps. A key transformation in this synthetic route is an aza-Michael addition.[4]

Asymmetric Lithiation of N-Boc Piperazines

Direct functionalization of the piperazine ring can be achieved through asymmetric lithiation of N-Boc protected piperazines. This method utilizes a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in combination with an organolithium base (e.g., s-BuLi) to achieve enantioselective deprotonation and subsequent trapping with an electrophile.[5] This strategy provides access to a variety of α-substituted piperazines as single stereoisomers.[5]

Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

A highly efficient method for the synthesis of chiral piperazines involves the iridium-catalyzed asymmetric hydrogenation of pyrazine precursors. This approach can be used to produce a wide range of chiral piperazines, including those with substitution at the 3-position, as well as 2,3- and 3,5-disubstituted derivatives, with high enantiomeric excess (up to 96% ee).[6]

Data Presentation: Synthesis and Biological Activity

The following tables summarize quantitative data from various studies on the synthesis and biological activity of chiral piperazine derivatives.

Table 1: Synthesis of Chiral Piperazine Derivatives

| Starting Material | Synthetic Method | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| α-Amino Acids | Aza-Michael Addition | Orthogonally protected 2-substituted piperazines | - | - | [4] |

| N-Boc Piperazine | Asymmetric Lithiation | α-Substituted Piperazines | - | - | [5] |

| Pyrazines | Iridium-Catalyzed Asymmetric Hydrogenation | Chiral Piperazines | - | Up to 96 | [6] |

| Tosylamido-Substituted Pyrazines | Iridium-Catalyzed Asymmetric Hydrogenation | Chiral Tetrahydropyrazines | High | High | [2] |

Table 2: Biological Activity of Chiral Piperazine Derivatives

| Derivative Class | Target | Assay | Activity (IC50/Ki) | Reference |

| Phenylpiperazine Derivatives | α9/α7 Nicotinic Acetylcholine Receptors | Two-electrode voltage-clamp | Varies by stereoisomer | [7] |

| Pyrimidinyl-piperazine Carboxamides | α-glucosidase | Enzyme inhibition assay | 0.44 µM (most potent) | [8] |

| N-Diphenylmethyl-piperazine Conjugates | Mycobacterium tuberculosis | Antimycobacterial assay | MIC < 3.80 µM (most potent) | [9] |

Experimental Protocols

General Procedure for Asymmetric Lithiation of N-Boc-Piperazine

This protocol is a general representation based on established methods.[10]

Materials:

-

N-Boc-N'-protected piperazine

-

s-Butyllithium (s-BuLi) in a suitable solvent (e.g., cyclohexane)

-

(-)-Sparteine or (+)-sparteine surrogate

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Electrophile

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Standard workup and purification reagents

Procedure:

-

To a solution of the N-Boc-N'-protected piperazine and the chiral ligand in anhydrous solvent at -78 °C under an inert atmosphere (e.g., argon), add s-BuLi dropwise.

-

Stir the reaction mixture at -78 °C for the optimized lithiation time (typically 1-4 hours).

-

Add the electrophile dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for a specified time, then allow the reaction to warm to room temperature.

-

Quench the reaction with a suitable quenching solution.

-

Perform a standard aqueous workup, extracting the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography.

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a Pyrazine Derivative

This protocol is a generalized procedure based on reported methods.[2][6]

Materials:

-

Pyrazine substrate

-

Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)

-

Chiral phosphine ligand

-

Solvent (e.g., methanol, dichloromethane)

-

Hydrogen gas source

-

Standard workup and purification reagents

Procedure:

-

In a glovebox, charge a high-pressure autoclave with the pyrazine substrate, iridium catalyst precursor, and chiral ligand.

-

Add the degassed solvent to the autoclave.

-

Seal the autoclave and purge it with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at the specified temperature for the required time.

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography.

Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV or other suitable detector.

-

Chiral stationary phase column (e.g., Chiralpak or Chiralcel).

Procedure:

-

Prepare a standard solution of the racemic mixture of the chiral piperazine derivative.

-

Develop a suitable mobile phase (e.g., a mixture of hexane and isopropanol) that provides baseline separation of the two enantiomers.

-

Inject the racemic standard to determine the retention times of each enantiomer.

-

Prepare a solution of the synthesized chiral piperazine derivative of unknown enantiomeric excess.

-

Inject the sample solution onto the chiral HPLC column under the optimized conditions.

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Signaling Pathways and Experimental Workflows

Chiral piperazine derivatives often exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

CXCR4 Signaling Pathway

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in cancer progression, including tumor growth, metastasis, and angiogenesis. Several chiral piperazine derivatives have been investigated as CXCR4 antagonists.

Caption: Simplified CXCR4 signaling pathway.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors that are crucial in the central nervous system. Chiral piperazine derivatives can act as agonists or antagonists of these receptors, influencing neurotransmission.

Caption: Dopamine D1 and D2 receptor signaling pathways.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of a new chiral piperazine derivative involves a multi-step process, from initial synthesis to comprehensive biological testing.

Caption: General experimental workflow for chiral piperazine derivatives.

Conclusion

Chiral piperazine derivatives represent a privileged scaffold in modern drug discovery. Their stereochemistry plays a critical role in their interaction with biological targets, making asymmetric synthesis a cornerstone of their development. This technical guide has provided an overview of key synthetic methodologies, a compilation of relevant data, detailed experimental protocols, and visualizations of important signaling pathways. This information is intended to serve as a valuable resource for scientists and researchers dedicated to the design and development of novel therapeutics based on the chiral piperazine core. The continued exploration of this versatile chemical class holds great promise for addressing a wide range of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

(R)-2-Ethylpiperazine Dihydrochloride: A Review of Available Scientific Literature

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a literature review on (R)-2-ethylpiperazine dihydrochloride. Despite a comprehensive search of scientific databases and patent literature, it is crucial to note that detailed information regarding the synthesis, biological activity, and specific experimental protocols for this particular chiral compound is exceptionally limited. This document summarizes the available data and highlights the significant gaps in the current scientific landscape.

Chemical and Physical Properties

This compound is the dihydrochloride salt of the (R)-enantiomer of 2-ethylpiperazine. Basic chemical information has been aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Ethylpiperazine (Parent Compound) | 2-Ethylpiperazine Dihydrochloride (Racemic) |

| CAS Number | 438050-07-8[1] | 13961-37-0[2] | 438050-52-3[3] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | C₆H₁₄N₂[4] | C₆H₁₆Cl₂N₂ |

| Molecular Weight | 187.11 g/mol | 114.19 g/mol [4] | 187.11 g/mol |

| Physical Form | Solid[1] | Liquid[2] | Solid |

| Purity | Typically ≥95% (supplier dependent)[1] | Varies by supplier | Varies by supplier |

| Storage Temperature | Room Temperature[1] | Not specified | Not specified |

| InChI Key | VCKAKBROIJTVJI-QYCVXMPOSA-N[1] | DXOHZOPKNFZZAD-UHFFFAOYSA-N[4] | VCKAKBROIJTVJI-UHFFFAOYSA-N |

Synthesis

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound were not found in the public domain. General methods for the synthesis of piperazine derivatives are available, which could theoretically be adapted for the synthesis of this compound. These methods often involve the cyclization of appropriate diamine precursors. For instance, one general approach involves the reaction of an ester with a substituted ethylenediamine. Another common method is the cyclization of a bis(2-chloroethyl)amine derivative with a primary amine.

A patent for the preparation of piperazine compounds and their hydrochloride salts exists, which describes general processes that could potentially be adapted.[5] However, this patent does not specifically mention the synthesis of the (R)-2-ethylpiperazine enantiomer.

To obtain the specific (R)-enantiomer, a chiral synthesis strategy would be required. This could involve the use of a chiral starting material, a chiral auxiliary, or a chiral catalyst. Alternatively, a racemic mixture of 2-ethylpiperazine could be synthesized and then resolved into its constituent enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.

Biological Activity and Mechanism of Action

There is a significant lack of published data on the specific biological activities of this compound. The broader class of piperazine derivatives is known to exhibit a wide range of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and central nervous system activities.[6][7][8][9]

The piperazine scaffold is a common feature in many approved drugs, acting on various biological targets.[8] For example, some piperazine-containing compounds are known to be agonists or antagonists of neurotransmitter receptors such as serotonin and dopamine receptors.

Without specific studies on this compound, any discussion of its potential biological activity or mechanism of action would be purely speculative and based on the activities of structurally related compounds. No quantitative data such as IC₅₀ or Kᵢ values for this compound were found in the reviewed literature.

Experimental Protocols

A critical deficiency in the available literature is the absence of detailed experimental protocols involving this compound. This includes a lack of information on:

-

Analytical Methods: No specific analytical methods for the quantification or characterization of this compound in biological matrices or other samples were found.

-

In vitro and in vivo assays: No published studies detailing the use of this compound in any biological assays were identified.

Logical Relationships and Workflows

Given the absence of experimental data and defined biological pathways for this compound, it is not possible to construct the requested Graphviz diagrams for signaling pathways or experimental workflows. A generalized workflow for the potential investigation of this compound is presented below as a logical representation of a standard drug discovery process.

References

- 1. This compound | 438050-07-8 [sigmaaldrich.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. GSRS [precision.fda.gov]

- 4. 2-Ethylpiperazine | C6H14N2 | CID 14094188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 9. jddtonline.info [jddtonline.info]

Fundamental Research on Substituted Piperazine Compounds: A Technical Guide for Drug Development

Introduction

Substituted piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability. This versatile scaffold allows for fine-tuning of physicochemical and pharmacological properties through substitution at the 1 and/or 4 positions, making it a privileged structure in drug discovery.[1][2] These modifications can significantly impact a compound's solubility, bioavailability, and target affinity.[1][2] Piperazine-containing drugs have demonstrated a wide spectrum of biological activities, with prominent applications in the treatment of central nervous system (CNS) disorders, such as schizophrenia and depression.[3][4] This technical guide provides an in-depth overview of the fundamental research on substituted piperazine compounds with a focus on their role as atypical antipsychotics, detailing their synthesis, pharmacological evaluation, and underlying mechanisms of action.

I. Synthesis of Substituted Piperazine Scaffolds

The synthesis of substituted piperazines is a well-established field in organic chemistry, with numerous methodologies available for the construction and functionalization of the piperazine core. A common and versatile approach involves the N-alkylation of a piperazine derivative with a suitable electrophile.

General Experimental Protocol: N-Alkylation of a Piperazine

A representative synthetic protocol for the preparation of a substituted piperazine, exemplified by the synthesis of a key intermediate for compounds like aripiprazole, is detailed below.[5][6]

Reaction Scheme:

Materials:

-

1-(2,3-Dichlorophenyl)piperazine

-

1,4-Dibromobutane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of 1-(2,3-dichlorophenyl)piperazine (1 molar equivalent) in dimethylformamide, add potassium carbonate (2 molar equivalents) and 1,4-dibromobutane (3 molar equivalents).

-

Stir the reaction mixture at 60°C for 4 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with an equal volume of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated piperazine derivative.[5]

II. Pharmacological Evaluation of Substituted Piperazines as Atypical Antipsychotics

The therapeutic efficacy of atypical antipsychotics is primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][7] Therefore, the pharmacological evaluation of novel substituted piperazine derivatives routinely involves in vitro receptor binding assays to determine their affinity for these key targets.

Data Presentation: Receptor Binding Affinities of Representative Atypical Antipsychotics

The following table summarizes the receptor binding affinities (Ki, in nM) of several well-established atypical antipsychotic drugs containing a substituted piperazine moiety. Lower Ki values indicate higher binding affinity.

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference |

| Aripiprazole | 0.34 | 3.4 | [8] |

| Clozapine | 126 | 5.4 | [9] |

| Olanzapine | 1.1 | 4 | [10] |

| Risperidone | 3.1 | 0.12 | [10] |

Experimental Protocols for Key Pharmacological Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.[11][12]

Materials:

-

Membrane preparations from cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds at various concentrations.

-

96-well microplates.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

In a 96-well microplate, combine the cell membrane preparation (20-40 µg protein/well), [³H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of the test compound.

-

For determining non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of haloperidol (10 µM).

-

Incubate the plates at room temperature for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol outlines a competitive radioligand binding assay to assess the affinity of test compounds for the human serotonin 5-HT2A receptor.[13][14]

Materials:

-

Membrane preparations from cells stably expressing the human serotonin 5-HT2A receptor.

-

Radioligand: [³H]Ketanserin.

-

Non-specific binding control: Mianserin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds at various concentrations.

-

96-well microplates.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

In a 96-well microplate, add the cell membrane preparation (50-100 µg protein/well), [³H]Ketanserin (at a concentration near its Kd, e.g., 1 nM), and the test compound at various concentrations.

-

For the determination of non-specific binding, incubate the membrane preparation and radioligand with a high concentration of mianserin (10 µM).

-

Incubate the plates at 37°C for 30 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.[14]

-

Wash the filters three times with ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value and subsequently the Ki value as described in the dopamine D2 receptor binding assay protocol.

III. Signaling Pathways and Mechanism of Action

The therapeutic effects of atypical antipsychotics stem from their modulation of dopaminergic and serotonergic signaling pathways in the brain. The prevailing hypothesis for their "atypical" profile, characterized by efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects, is the combined antagonism of D2 and 5-HT2A receptors.[7]

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling

The following diagram illustrates the simplified signaling pathways of dopamine D2 and serotonin 5-HT2A receptors and the modulatory effect of atypical antipsychotics.

Caption: Simplified signaling of D2 and 5-HT2A receptors and their modulation by atypical antipsychotics.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of novel substituted piperazine derivatives as potential atypical antipsychotics.